4-fluoro-3-(1H-indole-3-carbonyl)aniline

Übersicht

Beschreibung

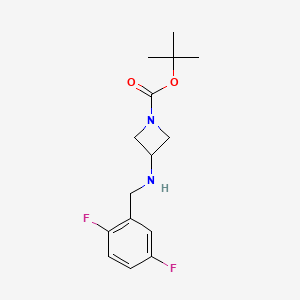

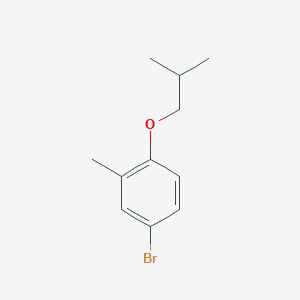

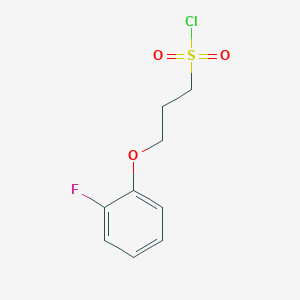

“4-fluoro-3-(1H-indole-3-carbonyl)aniline” is a chemical compound with the molecular formula C15H11FN2O and a molecular weight of 254.26 g/mol . It is not intended for human or veterinary use and is used only for research.

Synthesis Analysis

The synthesis of indole derivatives, such as “4-fluoro-3-(1H-indole-3-carbonyl)aniline”, has been a topic of interest in recent years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Molecular Structure Analysis

The molecular structure of “4-fluoro-3-(1H-indole-3-carbonyl)aniline” is represented by the InChI code 1S/C15H11FN2O/c16-13-6-5-9(17)7-11(13)15(19)12-8-18-14-4-2-1-3-10(12)14/h1-8,18H,17H2 .

Chemical Reactions Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Multicomponent reactions (MCRs) offer access to complex molecules. This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .

Physical And Chemical Properties Analysis

“4-fluoro-3-(1H-indole-3-carbonyl)aniline” is a powder that is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- The diasterospecific synthesis of compound derivatives, such as (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one, from reactions involving 4-fluoro-3-(1H-indole-3-carbonyl)aniline demonstrates the compound's relevance in synthetic chemistry, especially in creating structurally complex molecules (Gummidi et al., 2019).

Development of New Synthetic Methods

- Research has shown the use of derivatives in oxidative diamination reactions, providing a fast method to synthesize N-aryl-3-(arylimino)-3H-indol-2-amine derivatives. This highlights the role of 4-fluoro-3-(1H-indole-3-carbonyl)aniline in facilitating new synthetic routes (Jiang et al., 2018).

Catalysis and Organic Synthesis

- The compound has been utilized in catalytic syntheses, like the formation of 2,3-disubstituted indoles, demonstrating its versatility in organic synthesis and potential in creating biologically active molecules (Turský et al., 2010).

Antimicrobial Activity Studies

- Studies have involved the synthesis of linezolid-like molecules and evaluation of their antimicrobial activities, indicating the role of 4-fluoro-3-(1H-indole-3-carbonyl)aniline in developing new antimicrobial agents (Başoğlu et al., 2012).

Intermediate in Drug Synthesis

- It serves as a key intermediate in the synthesis of pharmaceuticals, like fluvastatin, showcasing its importance in the drug development process (Ying-qi, 2010).

Nonlinear Optical Materials

- The compound has been studied for its potential in nonlinear optical materials, which are crucial in optical limiting applications and the development of new optical technologies (George et al., 2021).

QSAR Studies

- Quantitative structure–activity relationship (QSAR) studies involving its derivatives have been conducted to understand better the molecular features contributing to inhibitory activity, crucial in drug discovery (Caballero et al., 2011).

Environmental Impact and Biodegradation

- Research on the biodegradation of fluoroanilines by specific bacterial strains highlights the environmental impact and degradation pathways of compounds related to 4-fluoro-3-(1H-indole-3-carbonyl)aniline, contributing to environmental biotechnology (Amorim et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5-amino-2-fluorophenyl)-(1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-13-6-5-9(17)7-11(13)15(19)12-8-18-14-4-2-1-3-10(12)14/h1-8,18H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBWUUOGIZODHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=C(C=CC(=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-3-(1H-indole-3-carbonyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-n-[4-(dimethylamino)benzyl]acetamide](/img/structure/B1443900.png)

![Potassium trifluoro[(2-fluorophenyl)methyl]boranuide](/img/structure/B1443902.png)

![tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate](/img/structure/B1443904.png)